molecular formula C21H15F2N3O2 B1231185 (5E)-5-{[1-(4-FLUOROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-3-[(2-FLUOROPHENYL)METHYL]IMIDAZOLIDINE-2,4-DIONE

(5E)-5-{[1-(4-FLUOROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-3-[(2-FLUOROPHENYL)METHYL]IMIDAZOLIDINE-2,4-DIONE

Cat. No.: B1231185
M. Wt: 379.4 g/mol
InChI Key: NRSLCMVONQCYGR-XDHOZWIPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (5E)-5-{[1-(4-FLUOROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-3-[(2-FLUOROPHENYL)METHYL]IMIDAZOLIDINE-2,4-DIONE is a nitrogen-containing heterocyclic compound. It features a unique structure with fluorophenyl and pyrrolyl groups, making it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the condensation of 1-(4-fluorophenyl)-1H-pyrrole-2-carbaldehyde with 3-(2-fluorophenyl)methylimidazolidine-2,4-dione under specific reaction conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, possibly through continuous flow chemistry techniques or other scalable processes.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The pyrrolyl group can be oxidized under specific conditions.

    Reduction: The imidazolidine-2,4-dione moiety can be reduced to form different derivatives.

    Substitution: The fluorophenyl groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrolyl group may yield pyrrole-2-carboxylic acid derivatives, while reduction of the imidazolidine-2,4-dione moiety can produce various imidazolidine derivatives.

Scientific Research Applications

This compound has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (5E)-5-{[1-(4-FLUOROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-3-[(2-FLUOROPHENYL)METHYL]IMIDAZOLIDINE-2,4-DIONE lies in its specific combination of fluorophenyl and pyrrolyl groups, which confer distinct chemical and biological properties not commonly found in other similar compounds.

Properties

Molecular Formula

C21H15F2N3O2

Molecular Weight

379.4 g/mol

IUPAC Name

(5E)-3-[(2-fluorophenyl)methyl]-5-[[1-(4-fluorophenyl)pyrrol-2-yl]methylidene]imidazolidine-2,4-dione

InChI

InChI=1S/C21H15F2N3O2/c22-15-7-9-16(10-8-15)25-11-3-5-17(25)12-19-20(27)26(21(28)24-19)13-14-4-1-2-6-18(14)23/h1-12H,13H2,(H,24,28)/b19-12+

InChI Key

NRSLCMVONQCYGR-XDHOZWIPSA-N

SMILES

C1=CC=C(C(=C1)CN2C(=O)C(=CC3=CC=CN3C4=CC=C(C=C4)F)NC2=O)F

Isomeric SMILES

C1=CC=C(C(=C1)CN2C(=O)/C(=C\C3=CC=CN3C4=CC=C(C=C4)F)/NC2=O)F

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C(=CC3=CC=CN3C4=CC=C(C=C4)F)NC2=O)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-5-{[1-(4-FLUOROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-3-[(2-FLUOROPHENYL)METHYL]IMIDAZOLIDINE-2,4-DIONE
Reactant of Route 2
(5E)-5-{[1-(4-FLUOROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-3-[(2-FLUOROPHENYL)METHYL]IMIDAZOLIDINE-2,4-DIONE
Reactant of Route 3
Reactant of Route 3
(5E)-5-{[1-(4-FLUOROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-3-[(2-FLUOROPHENYL)METHYL]IMIDAZOLIDINE-2,4-DIONE
Reactant of Route 4
Reactant of Route 4
(5E)-5-{[1-(4-FLUOROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-3-[(2-FLUOROPHENYL)METHYL]IMIDAZOLIDINE-2,4-DIONE
Reactant of Route 5
Reactant of Route 5
(5E)-5-{[1-(4-FLUOROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-3-[(2-FLUOROPHENYL)METHYL]IMIDAZOLIDINE-2,4-DIONE
Reactant of Route 6
(5E)-5-{[1-(4-FLUOROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-3-[(2-FLUOROPHENYL)METHYL]IMIDAZOLIDINE-2,4-DIONE

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